(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid
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Overview
Description
N-(2-Succinyl) Phenylephrine is a chemical compound that belongs to the class of phenylephrine derivatives. It is known for its applications in pharmaceutical research and development. This compound is a mixture of diastereomers and is used as a secondary standard in pharmaceutical release testing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Succinyl) Phenylephrine typically involves the reaction of phenylephrine with succinic anhydride in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the production of N-(2-Succinyl) Phenylephrine is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The process involves continuous monitoring to ensure the purity and yield of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Succinyl) Phenylephrine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of N-(2-Succinyl) Phenylephrine, as well as substituted analogs.
Scientific Research Applications
N-(2-Succinyl) Phenylephrine is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies related to adrenergic receptors and their signaling pathways.
Medicine: In the development of pharmaceuticals targeting cardiovascular and respiratory conditions.
Industry: As a standard in pharmaceutical quality control and release testing.
Mechanism of Action
The mechanism by which N-(2-Succinyl) Phenylephrine exerts its effects involves its interaction with adrenergic receptors. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular signaling pathways. The molecular targets include alpha-1 adrenergic receptors, which play a role in vasoconstriction and increased blood pressure.
Comparison with Similar Compounds
Phenylephrine Hydrochloride
Phenylephrine Sulfate
N-(2-Hydroxysuccinyl) Phenylephrine
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Properties
Molecular Formula |
C13H17NO6 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid |
InChI |
InChI=1S/C13H17NO6/c1-14(10(13(19)20)6-12(17)18)7-11(16)8-3-2-4-9(15)5-8/h2-5,10-11,15-16H,6-7H2,1H3,(H,17,18)(H,19,20)/t10-,11-/m0/s1 |
InChI Key |
NILXUFZCPICFBR-QWRGUYRKSA-N |
Isomeric SMILES |
CN(C[C@@H](C1=CC(=CC=C1)O)O)[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CN(CC(C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.